molecular formula C34H24O B14542556 Indeno[2,1-b]pyran, 9-(3,4-dihydro-2-naphthalenyl)-2,4-diphenyl- CAS No. 62225-09-6

Indeno[2,1-b]pyran, 9-(3,4-dihydro-2-naphthalenyl)-2,4-diphenyl-

Cat. No.: B14542556
CAS No.: 62225-09-6
M. Wt: 448.6 g/mol
InChI Key: BTNKLGFOFCTOMS-UHFFFAOYSA-N
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Description

Indeno[2,1-b]pyran, 9-(3,4-dihydro-2-naphthalenyl)-2,4-diphenyl- is a complex organic compound belonging to the class of naphthopyrans These compounds are known for their photochromic properties, which means they can change color when exposed to light

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Indeno[2,1-b]pyran, 9-(3,4-dihydro-2-naphthalenyl)-2,4-diphenyl- typically involves multi-step organic reactions. One common method includes the condensation of appropriate naphthalene derivatives with phenyl-substituted pyran precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

For industrial-scale production, the synthesis route is optimized to ensure cost-effectiveness and scalability. This involves the use of readily available raw materials, efficient catalysts, and streamlined purification processes. The goal is to produce the compound in large quantities while maintaining high quality and minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

Indeno[2,1-b]pyran, 9-(3,4-dihydro-2-naphthalenyl)-2,4-diphenyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Indeno[2,1-b]pyran, 9-(3,4-dihydro-2-naphthalenyl)-2,4-diphenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Indeno[2,1-b]pyran, 9-(3,4-dihydro-2-naphthalenyl)-2,4-diphenyl- involves its photochromic behavior. Upon exposure to UV light, the compound undergoes a structural change, leading to a color change. This process involves the cleavage of the C(sp3)–O bond in the pyran ring, resulting in the formation of a merocyanine structure. The merocyanine form can revert to the original structure in the absence of light, making it useful for reversible optical applications .

Comparison with Similar Compounds

Similar Compounds

  • Indeno[2,1-b]pyran, 9-(3,4-dihydro-2-naphthalenyl)-2,3,4-trimethyl-
  • Indeno[2,1-b]pyran, 9-(3,4-dihydro-2-naphthalenyl)-3-ethyl-2,4-dimethyl-
  • Benz[b]indeno[1,2-d]pyran-3,4,6a,9,10(6H)-pentol, 7,11b-dihydro-

Uniqueness

Indeno[2,1-b]pyran, 9-(3,4-dihydro-2-naphthalenyl)-2,4-diphenyl- stands out due to its specific substitution pattern, which imparts unique photochromic and fluorescent properties. These properties make it particularly valuable in applications requiring rapid and reversible color changes .

Properties

CAS No.

62225-09-6

Molecular Formula

C34H24O

Molecular Weight

448.6 g/mol

IUPAC Name

9-(3,4-dihydronaphthalen-2-yl)-2,4-diphenylindeno[2,1-b]pyran

InChI

InChI=1S/C34H24O/c1-3-12-24(13-4-1)30-22-31(25-14-5-2-6-15-25)35-34-32(28-17-9-10-18-29(28)33(30)34)27-20-19-23-11-7-8-16-26(23)21-27/h1-18,21-22H,19-20H2

InChI Key

BTNKLGFOFCTOMS-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC2=CC=CC=C21)C3=C4C(=C(C=C(O4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C73

Origin of Product

United States

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